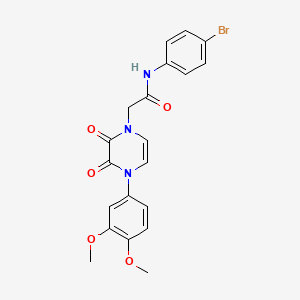
N-(4-bromophenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O5 and its molecular weight is 460.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromophenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities based on diverse research findings.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a bromophenyl group and a dihydropyrazine moiety, which are significant in conferring biological activity.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the dihydropyrazine core followed by functionalization with bromophenyl and methoxy groups. Detailed synthetic routes can be found in literature focusing on substituted 5-aryl-2,3-dihydropyrazine derivatives .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related dihydropyrazine derivatives can induce apoptosis in cancer cell lines through various mechanisms including modulation of apoptotic pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been documented to inhibit inflammatory mediators and pathways. For example, certain pyrazine derivatives have shown promise in reducing pro-inflammatory cytokines in vitro .
Antioxidant Activity
The presence of methoxy groups in the structure is often associated with enhanced antioxidant properties. Studies have demonstrated that methoxy-substituted phenolic compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress .
Case Studies
- In Vitro Studies : A study examined the effects of related dihydropyrazine compounds on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis after treatment with these compounds.
- In Vivo Studies : Animal models treated with similar derivatives showed reduced tumor growth rates compared to control groups. These findings support the potential therapeutic application of such compounds in oncology.
Data Table of Biological Activities
属性
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O5/c1-28-16-8-7-15(11-17(16)29-2)24-10-9-23(19(26)20(24)27)12-18(25)22-14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKFZVTSDECFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














